5-Carboxyoxindole

Description

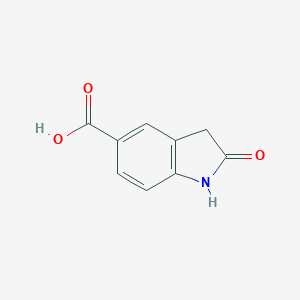

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLKBUWXODIMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378368 | |

| Record name | 5-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102359-00-2 | |

| Record name | 5-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Carboxyoxindole and Its Derivatives

Established Multi-Step Synthesis Pathways of 5-Carboxyoxindole

Traditional synthesis of this compound often involves multi-step reaction sequences. These pathways typically require careful control of reaction conditions to achieve the desired product. biosynth.com While specific detailed multi-step pathways for this compound itself were not extensively detailed in the search results beyond a general mention of yields up to 69% through multi-step reactions, the principles of multi-step organic synthesis involve a series of sequential reactions, each transforming the product of the previous step into the reactant for the next, ultimately leading to the target molecule. youtube.com

Yield Optimization and Efficiency Considerations

Yield optimization in the synthesis of chemical compounds, including this compound, is a primary objective to ensure efficient resource utilization and reduce waste. arborpharmchem.comchemrxiv.org Strategies for yield optimization often involve the meticulous tuning of reaction conditions as discussed above. arborpharmchem.com The efficiency of a multi-step synthesis is not solely determined by the yield of individual steps but also by factors such as reaction time, ease of work-up, and recyclability of catalysts. rsc.orgresearchgate.net Achieving high yields and reducing reaction times contribute to a more efficient and cost-effective synthetic process. rsc.orgrsc.org Continuous manufacturing processes, which allow for real-time monitoring and control of reaction conditions, can also enhance synthesis efficiency and product consistency compared to batch methods. arborpharmchem.com

Novel and Green Synthetic Approaches

In recent years, there has been a growing interest in developing novel and green synthetic approaches to minimize environmental impact and improve sustainability. mdpi.comnih.gov Nanocatalysis has emerged as a promising field in this regard. nih.govnih.gov

Nanocatalysis in this compound Synthesis

Nanocatalysis, which utilizes nanoparticles as catalysts, offers several advantages, including high surface area, improved selectivity, reduced reaction temperatures, minimized side reactions, and enhanced recycling rates. nih.govnih.gov These properties make nanocatalysts attractive for the synthesis of various organic compounds, including potential applications in the synthesis of this compound derivatives. nih.gov

Palladium-supported nanocatalysts have been explored for various coupling reactions, including the Heck reaction, which is a significant carbon-carbon bond formation method. researchgate.netdntb.gov.uaresearchgate.net A novel magnetic nanocatalyst, palladium supported on this compound functionalized cellulose (B213188)@Fe3O4 nanoparticles (Pd@CAI@cell@Fe3O4), has been prepared and characterized. rsc.orgnih.govresearchgate.net This nanocatalyst has been successfully employed in Heck-type arylation reactions of maleimides with iodoarenes, demonstrating good to excellent yields. rsc.orgnih.govresearchgate.net The use of such palladium-supported nanocatalysts represents a green and efficient approach to constructing chemical bonds relevant to the synthesis of this compound derivatives. rsc.orgrsc.org

Functionalized cellulose and magnetic nanoparticles play a crucial role in the design of these novel nanocatalysts. Nanocellulose, a renewable and abundant biopolymer, serves as an interesting support material due to its properties such as biodegradability, economy, biocompatibility, and capacity for chemical functionalization. nih.govresearchgate.net Its numerous hydroxyl groups can be substituted, making it suitable for grafting metal nanoparticles. researchgate.net Magnetic nanoparticles, such as Fe3O4, provide a facile means of recovering the catalyst using an external magnet, enhancing its reusability and contributing to a more sustainable process. nih.govnih.govrsc.org The functionalization of cellulose with compounds like this compound allows for the immobilization of catalytically active species, such as palladium, onto the magnetic support, creating a recoverable and efficient heterogeneous catalyst system. researchgate.netnih.gov

Recyclability and Sustainability of Nanocatalytic Systems

Nanocatalysts have emerged as promising tools in organic synthesis due to their unique properties, including high surface-to-volume ratio, large number of active sites, and potential for easy recovery and reuse, aligning well with the principles of green and sustainable chemistry. ajgreenchem.com In the context of synthesizing compounds related to this compound, nanocatalytic systems offer advantages such as simple and economical synthesis methods, excellent selectivity, and increased stability. ajgreenchem.com

One example demonstrating the recyclability and sustainability of nanocatalytic systems involves the use of a nanomagnetic catalyst prepared by chelating palladium(II) ions onto a this compound functionalized cellulose supported on Fe₃O₄ nanoparticles. researchgate.netmdpi.com This "green composite catalyst" has been successfully employed in Heck-type arylation reactions, showing good to excellent yields. researchgate.netmdpi.com A key advantage of this system is its facile magnetic recovery and reusability over several cycles without significant loss of activity. researchgate.netmdpi.com This highlights how functionalized nanocarriers, such as cellulose modified with moieties like this compound, can enhance the recyclability and sustainability of metal nanoparticle catalysts in various coupling reactions. researchgate.netmdpi.com

Nanocatalysts can be reused multiple times without losing their quantity and efficiency, contributing to more economical and environmentally friendly processes. ajol.info The ease of separation, often through simple filtration or magnetic decantation for magnetic nanocatalysts, significantly reduces waste and simplifies downstream processing compared to traditional homogeneous catalysts. ajol.inforesearchgate.net

Alternative Catalytic Systems and Environmentally Benign Methods

Beyond nanocatalysis, researchers are exploring alternative catalytic systems and environmentally benign methods for the synthesis of oxindoles and related structures. The goal is to reduce the reliance on harsh reaction conditions, toxic reagents, and large amounts of solvent, in line with the principles of green chemistry. ajol.info

Environmentally benign approaches often involve the use of more sustainable solvents, such as water, or solvent-free conditions. ajol.infobeilstein-journals.org Metal-free catalytic systems are also gaining attention as they avoid potential metal contamination in the final product and reduce the environmental impact associated with the production and disposal of metal catalysts.

One environmentally benign approach for the synthesis of 3,3′-bis(indolyl)methanes, which are structurally related to oxindoles, involves a metal-free oxidative coupling of arylmethylamines with indoles using molecular oxygen as the sole oxidant and inexpensive acetic acid as the catalyst. rsc.org This one-pot protocol demonstrates a simple and environmentally friendly procedure, achieving excellent yields and good functional group tolerance. rsc.org

In the synthesis of spirooxindole derivatives, multicomponent reactions carried out under reflux conditions in methanol (B129727) have been reported as a key step in generating spiro compounds via [3+2] cycloaddition reactions. mdpi.com While not explicitly "nanocatalytic," the use of more benign solvents and one-pot procedures contributes to a more environmentally favorable synthetic route compared to multi-step processes involving more hazardous conditions or reagents.

Asymmetric Synthesis Approaches for Spirooxindole Derivatives with Carboxylic Acid Moieties

Asymmetric synthesis is crucial for obtaining enantiomerically pure spirooxindole derivatives, particularly those bearing carboxylic acid moieties, as different enantiomers can exhibit distinct biological activities. The spirooxindole scaffold is a prevalent motif in natural products and pharmaceuticals, making stereoselective synthetic methods highly valuable. rsc.org

Enantioselective Cycloaddition Reactions

Enantioselective cycloaddition reactions are powerful strategies for constructing the spirocyclic core of oxindole (B195798) derivatives with high stereocontrol. beilstein-journals.org These reactions often involve the use of chiral catalysts to induce asymmetry.

One approach involves the asymmetric 1,3-dipolar cycloaddition of nitrile oxides with 3-arylidene-oxindoles catalyzed by a chiral N,N′-dioxide–nickel(II) complex. acs.org This method has successfully yielded spiro-isoxazoline-oxindole derivatives with excellent enantioselectivities and exclusive diastereoselectivity under mild conditions. acs.org

Another strategy utilizes isothiourea catalysts to promote enantioselective [2+2] cycloaddition reactions. For instance, the isothiourea HyperBTM has been employed in the reaction of C(1)-ammonium enolates (generated from carboxylic acids) with N-alkyl isatins, leading to spirocyclic β-lactones. nih.gov While the initially formed β-lactones may undergo epimerization, subsequent ring-opening with a nucleophile provides isolable, highly enantioenriched products. nih.gov

Organocatalytic approaches using chiral thiourea (B124793) catalysts derived from cinchona alkaloids have also been explored for enantioselective cycloaddition reactions involving 3-isothiocyanatooxindoles, leading to spirooxindole derivatives with good to excellent diastereoselectivities and enantioselectivities. beilstein-journals.org

Stereochemical Control and Derivatization

Achieving precise stereochemical control at the spiro center and other stereogenic centers is paramount in the synthesis of spirooxindole derivatives with carboxylic acid functionalities. researchgate.net The choice of catalyst, reaction conditions, and substrates significantly influences the diastereo- and enantioselectivity of the process. beilstein-journals.orgnih.gov

Following the construction of the spirocyclic core through enantioselective cycloaddition or other asymmetric methods, further derivatization steps may be required to introduce or modify the carboxylic acid moiety or other functional groups. These steps must be carefully designed to preserve the established stereochemistry.

Studies on the stereoselective synthesis of di-spirooxindole analogs have demonstrated that one-pot multicomponent reactions can provide structurally complex molecules with biologically relevant spirocycles in good yields and with regio- and diastereoselective control. nih.govresearchgate.net The stereochemistry of the final compounds can be confirmed through techniques such as X-ray crystallography or NMR analysis. mdpi.comresearchgate.net

Synthetic Routes for Related Indolecarboxylic Acids (e.g., 6-Carboxyoxindole (B1588346), Indole-3-Carboxylic Acid)

While the primary focus is on this compound, synthetic methodologies for related indolecarboxylic acids, such as 6-carboxyoxindole and indole-3-carboxylic acid, provide valuable insights into the broader chemistry of carboxylated indoles and oxindoles.

6-Carboxyoxindole (also known as 2-oxoindoline-6-carboxylic acid) is a related oxindole derivative with the carboxylic acid group at the 6-position. chem960.comlabsolu.caymilab.comsimsonpharma.comchemicea.com Its synthesis involves specific routes tailored to introduce the carboxylic acid at this position on the oxindole core. One reported method involves a reaction system where 6-carboxyoxindole was applicable, yielding the desired product in high yield (97%). rsc.org

Indole-3-carboxylic acid is an indole (B1671886) structure with a carboxylic acid group at the 3-position. fishersci.cauni.lunih.gov Synthetic routes to indole-3-carboxylic acid include the hydrolysis of 3-trichloroacetyl indole. chemicalbook.com This method involves heating and refluxing the starting material in methanol with a KOH solution, followed by acidification and filtration to obtain the product. chemicalbook.com Another approach describes a one-pot cascade method for the synthesis of indole-3-carboxylic acids using isatins and DMSO. rsc.orgresearchgate.net This method involves a one-carbon translocation and subsequent ring closure. rsc.orgresearchgate.net Biological pathways in plants like Arabidopsis also produce indole-3-carboxylic acid derivatives from tryptophan. nih.gov

Chemical Reactivity and Derivatization of 5 Carboxyoxindole

Chemical Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the 5-position of 5-carboxyoxindole is a key reactive center, enabling a range of transformations. These reactions are fundamental in modifying the properties of this compound and incorporating it into larger molecular structures.

Esterification and Amidation Reactions

The carboxylic acid group in this compound can undergo typical reactions of carboxylic acids, including esterification and amidation. cymitquimica.com Esterification, the conversion of a carboxylic acid into an ester, typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This process is often reversible and can be driven towards ester formation by using an excess of the alcohol or by removing water. chemguide.co.uklibretexts.org

Amidation, the formation of an amide linkage, involves the reaction of a carboxylic acid with an amine. organic-chemistry.orglookchemmall.com This reaction can be achieved through various methods, often requiring activation of the carboxylic acid. lookchemmall.com Direct coupling of carboxylic acids with amines can be facilitated by coupling agents. lookchemmall.comnih.gov For instance, a method for the direct coupling of alkali metal carboxylate salts with amines using HBTU as a coupling agent has been reported, which is valuable for carboxylic acids or acyl chlorides that are unstable or difficult to handle. nih.gov Copper-catalyzed oxidative direct amidation using molecular oxygen as an activating reagent has also been reported for the formation of amides from nonactivated carboxylic acids and azoles. beilstein-journals.org These reactions allow for the incorporation of amine functionalities into the this compound structure.

Modification of the Oxindole (B195798) Moiety in this compound Derivatives

Beyond the carboxylic acid group, the oxindole core of this compound offers multiple sites for chemical modification, including the indole (B1671886) and pyrrolidine (B122466) rings. These modifications are crucial for synthesizing derivatives with altered properties and potential biological activities.

Functionalization Strategies on the Indole and Pyrrolidine Rings

The oxindole framework, consisting of fused benzene (B151609) (indole part) and pyrrolidine rings, can undergo various functionalization reactions. The indole ring system is a common scaffold in biologically active molecules and can be modified at different positions. benthamdirect.comaablocks.com Functionalization strategies on the indole and pyrrolidine rings of oxindole derivatives involve the introduction of new substituents or functional groups through various chemical reactions. Cross-dehydrogenative-coupling (CDC) reactions, for instance, have emerged as efficient methods for direct C-C bond formation via C-H functionalization of indole and oxindole molecules. chim.it These reactions can be site-selective, targeting different positions on the indole ring. chim.it

For oxindole derivatives, functionalization can occur at various positions of both the benzene and pyrrolidine rings. Studies have explored the introduction of substituents at positions of the oxindole ring to investigate their impact on biological activity. nih.govsci-hub.se For example, modifications at the C-3 position and the 5-position of the oxindole ring have been explored in the context of structure-activity relationships. sci-hub.se Light-driven cycloaddition reactions have also been used to functionalize oxindoles and install new ring systems. chemistryviews.org Palladium-catalyzed reactions have been employed for the synthesis of functionalized oxindoles. nih.govresearchgate.netsemanticscholar.org Late-stage functionalization of spirooxindole derivatives has also been reported to synthesize a variety of substituted compounds. researchgate.netresearchgate.net

Synthesis of Spirooxindole Derivatives from Isatin (B1672199) Precursors

Spirooxindole derivatives, characterized by a spiro junction at the C3 position of the oxindole core, are an important class of compounds with diverse biological activities. researchgate.netresearchgate.net Isatin (1H-indole-2,3-dione) and its derivatives are widely used as versatile precursors for the synthesis of a large variety of heterocyclic compounds, including spirooxindoles. nih.gov

The synthesis of spirooxindole derivatives from isatin precursors often involves multicomponent reactions (MCRs), which are efficient and atom-economical methods for constructing complex molecules in a single step. researchgate.netresearchgate.net These reactions typically involve the reaction of isatin with other reactants, such as malononitrile, cyclic 1,3-diketones, amino acids, or activated methylene (B1212753) compounds, often in the presence of a catalyst. researchgate.netresearchgate.netrsc.org Various catalysts, including nanocatalysts and metal catalysts, have been employed to facilitate these transformations under different reaction conditions, including microwave irradiation and solvent-free conditions. researchgate.netresearchgate.netrsc.org The synthesis of spiro[oxindole-isoxazolidine] derivatives via 1,3-dipolar cycloaddition reactions of maleimides with isatin ketonitrone is another example of constructing spirooxindole systems from isatin. nih.gov While the direct synthesis of spirooxindoles specifically from this compound as a precursor is not explicitly detailed in the provided context, the methods employing isatin derivatives highlight the synthetic strategies applicable to the oxindole scaffold, which could potentially be adapted for this compound or its derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how structural modifications to a compound affect its biological activity. For this compound derivatives, SAR studies aim to identify key structural features responsible for desired biological effects. These studies often involve synthesizing a series of derivatives with systematic modifications to the oxindole core, the carboxylic acid group, or attached substituents, and then evaluating their biological activity.

Biological Activities and Pharmacological Relevance of 5 Carboxyoxindole

Cytotoxicity and Anti-Cancer Properties

5-Carboxyoxindole is of interest due to its potential anti-cancer properties cymitquimica.com. The oxindole (B195798) scaffold and its derivatives have been reported to exhibit significant anticancer activities capes.gov.brresearchgate.net. Spirooxindole derivatives, in particular, have shown promising activity against various cancer cell lines researchgate.net.

While specific mechanisms of action for this compound were not detailed in the provided search results, related heterocyclic compounds and oxindole derivatives have demonstrated anticancer activity through various mechanisms, including interactions with DNA and inhibition of ATP-dependent enzymes. DNA targeting, such as binding to the minor groove, has been identified as a likely mechanism underlying the antibacterial activity of some bis-indole compounds, leading to the inhibition of DNA and RNA synthesis nih.gov. ATP inhibition is another mechanism observed in the context of biological processes, such as the regulation of helicase activity by proteins that bind ATP researchgate.netbiorxiv.orgmdpi.com. Although not directly linked to this compound in the search results, these represent potential avenues for the biological activity of oxindole-based compounds.

The potential anti-cancer properties of this compound suggest its relevance for in vitro and in vivo cytotoxicity studies cymitquimica.com. While specific studies on this compound were not found, in vitro cytotoxicity assays are commonly used to evaluate the potential of compounds against various cancer cell lines researchgate.netdovepress.commdpi.com. Studies on other oxindole and spirooxindole derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including breast, colorectal, melanoma, and lung cancer cells researchgate.netnih.govnih.govmdpi.comnih.govnih.gov. These studies often involve determining the half-maximal inhibitory concentration (IC50) to quantify the compound's potency in inhibiting cell growth mdpi.comnih.gov.

Proposed Mechanisms of Action (e.g., ATP Inhibition, DNA Binding)

Anti-inflammatory Properties

This compound is also of interest for its potential anti-inflammatory properties cymitquimica.com. The stems and barks of Nauclea officinalis, a traditional folk medicine, contain spirooxindoles that have shown mild inhibitory properties of nitric oxide production in RAW 264.7 cells, indicating potential anti-inflammatory effects nih.govmdpi.com. The oxindole scaffold in general has been associated with anti-inflammatory activities capes.gov.brresearchgate.net. Anti-inflammatory agents often exert their effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating signaling pathways such as NF-κB mdpi.comfrontiersin.orgwikipedia.org.

Broader Biological Activity Profiles of Oxindole and Spirooxindole Scaffolds

The oxindole and spirooxindole scaffolds are known for their diverse biological activities, making them valuable in drug discovery researchgate.netijnrd.orgresearchgate.net.

Oxindole and spirooxindole derivatives have demonstrated potential in the treatment of viral infections, including Anti-HIV activity researchgate.netcapes.gov.brresearchgate.netresearchgate.netijpsr.comnih.gov. Some indolylarylsulfones, a class of indole-based compounds, have shown high potency as reverse transcriptase inhibitors, which are used in the treatment of HIV infection nih.gov. In addition to antiviral properties, these scaffolds are also associated with antidiabetic activities researchgate.netcapes.gov.brijnrd.orgresearchgate.netijpsr.comacs.orgmdpi.com. Oxindoles have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents researchgate.net.

A significant area of research for oxindole and spirooxindole scaffolds is their antibacterial and antimicrobial potential researchgate.netcapes.gov.brijnrd.orgresearchgate.netnih.govmdpi.comijpsr.comsemanticscholar.orgmdpi.comnih.govresearchgate.netrsc.orgresearchgate.net. Numerous synthetic spirooxindole derivatives have been evaluated for their activity against various bacterial and fungal strains nih.govmdpi.commdpi.comresearchgate.netresearchgate.net. Some compounds have shown promising activity comparable to standard drugs.

The following table summarizes some reported antimicrobial activities of spirooxindole derivatives from the search results:

| Compound | Organism | Activity (e.g., MIC) | Reference |

| 21d | S. pneumonia (Gram +) | MIC = 0.49 µM | nih.govmdpi.com |

| 21d | B. subtilis (Gram +) | MIC = 0.24 µM | nih.govmdpi.com |

| 21d | P. aeruginosa (Gram -) | MIC = 7.88 µM | nih.govmdpi.com |

| 21d | E. coli (Gram -) | MIC = 6.88 µM | nih.govmdpi.com |

| R = Cl, X = O (with barbituric acid) | E. coli | MIC = 8 μg/mL | nih.govsemanticscholar.org |

| R = Cl, X = O (with barbituric acid) | A. fumigatus | MIC = 8 μg/mL | nih.govsemanticscholar.org |

| R = Cl, X = O (with barbituric acid) | C. albicans | MIC = 8 μg/mL | nih.govsemanticscholar.org |

| Compound 5a (Spiro[oxindole-2,3′-pyrrolidine]) | Staphylococcus aureus ATCC 25923 (Gram +) | MIC = 3.9 µg/mL, Inhibition Zone = 31 mm | mdpi.com |

| Compound 5a (Spiro[oxindole-2,3′-pyrrolidine]) | Micrococcus luteus NCIMB 8166 (Gram +) | Moderate to good activity | mdpi.com |

| Compound 4d (Spirooxindole derivative) | K. pneumonia | MIC = 12.5 μg/mL | researchgate.net |

| Compound 4d (Spirooxindole derivative) | B. cereus | MIC = 12.5 μg/mL | researchgate.net |

| Compound 4d (Spirooxindole derivative) | S. typhi | MIC = 12.5 μg/mL | researchgate.net |

| Compound 4e (Spirooxindole derivative) | C. albicans | MIC = 3.125 μg/mL | researchgate.net |

| Compound 4e (Spirooxindole derivative) | A. niger | MIC = 3.125 μg/mL | researchgate.net |

| Compound 3a (Spiro-oxindole derivative) | Staphylococcus aureus | Zone of inhibition of 22 mm at an MIC of 20 μg/mL | researchgate.net |

| Compound 3f (Spiro-oxindole derivative) | Escherichia coli | Zone of inhibition of 23 mm at a MIC of 20 μg/mL | researchgate.net |

These findings highlight the potential of the oxindole and spirooxindole scaffolds as sources for the development of new antimicrobial agents to address the growing concern of antimicrobial resistance nih.govrsc.org.

Kinase Inhibitory Activities

The oxindole scaffold, including derivatives like this compound, is recognized in the field of medicinal chemistry for its potential to interact with and inhibit protein kinases. Protein kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Inhibitors targeting these enzymes are a significant class of therapeutic agents. researchgate.net

Research indicates that indolinone compounds, a class that includes oxindole derivatives, can modulate the activity of protein tyrosine kinases (PTKs). google.com PTKs are involved in controlling cell growth and differentiation, and their activity is often stimulated by extracellular signals like growth factors, leading to downstream phosphorylation events. google.com While direct, detailed studies specifically on the kinase inhibitory profile of this compound were not extensively found in the immediate search results, the broader context of related indolinone and oxindole derivatives highlights the potential for this compound to possess such activity. For instance, high-throughput screening of protein kinase libraries has identified inhibitors with a 3-benzylidene-2-indolinone core that inhibit enzymes like aminoglycoside N-acetyltransferase-3 (AAC(3)-Ia). mcmaster.ca Another study synthesized novel 5-bromoindole-2-carboxylic acid derivatives that function as EGFR tyrosine kinase inhibitors. nih.gov The 5-oxopyrrolidine ring, structurally analogous to the pyrrolopyridine core of some kinase inhibitors, also demonstrates potential for hydrogen bonding at the ATP-binding site of kinases. mdpi.com These findings suggest that the core structure present in this compound could contribute to kinase inhibitory effects, warranting further specific investigation into its interactions with various kinase targets.

Antioxidant Activities

Antioxidant compounds play a vital role in protecting cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant activity of various natural and synthetic compounds is commonly evaluated using in vitro assays such as DPPH radical scavenging activity, ABTS radical cation scavenging activity, and ferric reducing antioxidant power (FRAP) assay. scielo.brscielo.org.mx

While the direct antioxidant activity of this compound was not explicitly detailed in the search results, the presence of a carboxylic acid group and an indole-like structure suggests potential for such activity. Many phenolic compounds and carboxylic acids are known antioxidants, primarily due to their ability to donate hydrogen atoms or electrons to stabilize free radicals. scielo.brscielo.org.mx For example, caffeic acid and protocatechuic acid, which possess dihydroxylation structures, have shown notable DPPH and ABTS scavenging activities. scielo.br Derivatives of caffeic acid, such as chlorogenic acid isomers, also exhibit high scavenging activities. scielo.br The antioxidant activity of compounds can be influenced by the type and position of substituents on aromatic rings. scielo.br

Studies on other compounds with related structural features, such as 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (B41150) (alpha-CEHC), a vitamin E metabolite with a carboxylic acid group, have demonstrated good antioxidant activity in various in vitro systems, including scavenging peroxyl radicals and reducing the stable free radical ABTS.+ nih.gov This provides a basis for expecting potential antioxidant activity in this compound, although specific experimental data for this compound is needed.

Neurological and Receptor Modulation (e.g., Vasopressin Antagonists, NMDA Blockers)

The oxindole scaffold has also been explored for its potential in modulating neurological receptors, including those for vasopressin and N-methyl-D-aspartate (NMDA).

Vasopressin receptors (V1a, V1b, and V2) are G-protein-coupled receptors involved in various physiological functions, including regulating body fluid homeostasis and modulating blood pressure. wikipedia.orgmedchemexpress.com Vasopressin receptor antagonists (vaptans) interfere with the action of vasopressin at these receptors and are being investigated for conditions like hyponatremia. wikipedia.orgnih.gov While the search results discuss vasopressin receptor antagonists in general, including various vaptan drugs wikipedia.orgmedchemexpress.comnih.gove-jcpp.orgwikipedia.org, there was no direct information found specifically linking this compound to activity as a vasopressin antagonist.

NMDA receptors are a subtype of ionotropic glutamate (B1630785) receptors that play critical roles in brain development, neuronal function, learning, and memory. mdpi.comdrugbank.com Overstimulation of NMDA receptors is implicated in neurodegenerative disorders. neurotorium.org NMDA receptor antagonists are a class of drugs that inhibit the action of these receptors and are used as anesthetics and are being studied for conditions like Alzheimer's disease. mdpi.comdrugbank.comneurotorium.orgwikipedia.org Examples of NMDA receptor antagonists include ketamine, memantine, and dextromethorphan. drugbank.comwikipedia.org The search results discuss the role and types of NMDA receptor antagonists mdpi.comdrugbank.comneurotorium.orgwikipedia.org, but no direct evidence was found indicating that this compound itself acts as an NMDA receptor blocker. However, the indole (B1671886) core is present in various biologically active compounds, and modifications to this structure can lead to diverse pharmacological properties.

Further research is required to definitively establish and characterize the potential vasopressin antagonist and NMDA receptor modulation activities of this compound.

Advanced Research Methodologies and Computational Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a significant role in the study of chemical systems, including organic compounds like 5-carboxyoxindole. These methods employ computer simulations to model the structures, properties, and chemical reactivity of molecules. anu.edu.au Techniques such as molecular docking and Density Functional Theory (DFT) are commonly applied. mdpi.comscirp.orgrsc.org

Molecular Docking Studies of this compound

Density Functional Theory (DFT) Based Modeling of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of molecules and predict their properties and reactivity. rsc.orgmdpi.com DFT calculations can be used to map out the potential energy surface for a chemical reaction, providing insights into reaction mechanisms. stackexchange.com While specific DFT studies focusing solely on the reaction mechanisms of this compound are not explicitly detailed, DFT is widely applied to study the mechanisms of reactions involving similar organic molecules and catalytic processes. scirp.orgrsc.orgresearchgate.net For example, DFT has been used to study the catalytic mechanism of enzyme-catalyzed decarboxylation reactions, which involve the removal of a carboxyl group, a functional group present in this compound. frontiersin.orgnih.gov DFT calculations can confirm catalytic sites, evaluate activity, and reveal possible reaction mechanisms. rsc.org They can also be used to calculate thermodynamic parameters and understand tautomerism, which can influence reactivity. scirp.org

Enzyme Catalyzed Decarboxylation Mechanisms (related to 5-carboxy uracil)

Enzyme-catalyzed decarboxylation mechanisms, particularly those involving 5-carboxy uracil (B121893) (5caU), are relevant as they provide a framework for understanding the enzymatic removal of a carboxyl group from aromatic systems, a process that could potentially be relevant to this compound if it were involved in biological pathways. Iso-orotate decarboxylase (IDCase) catalyzes the non-oxidative decarboxylation of 5-carboxyuracil to uracil. frontiersin.org Studies utilizing quantum chemical and molecular mechanical calculations have investigated the catalytic mechanism of IDCase, suggesting a direct decarboxylation mechanism involving concerted proton transfer and C-C bond opening. nih.gov This reaction is of interest for understanding potential DNA demethylation pathways. frontiersin.org While this compound is structurally different from 5-carboxy uracil, the computational approaches and mechanistic insights gained from studying the enzymatic decarboxylation of 5caU can inform potential studies on how enzymes might interact with and potentially modify this compound or related carboxylated indole (B1671886) structures. frontiersin.orgnih.govresearchgate.net Another relevant example is 5-carboxyvanillate decarboxylase (LigW), a metal-dependent enzyme that catalyzes the decarboxylation of 5-carboxyvanillate. nih.govacs.org Studies on LigW have proposed reaction mechanisms involving proton transfer prior to the decarboxylation step, based on high-resolution X-ray structures and isotope effects. nih.govacs.org These studies on related enzymatic decarboxylations highlight the complexity of these mechanisms and the utility of combined experimental and computational approaches in their elucidation. frontiersin.orgnih.govacs.org

Spectroscopic and Spectrometric Characterization Techniques for this compound and its Nanoconjugates

Spectroscopic and spectrometric techniques are essential for the characterization of organic compounds and their conjugates, providing information about their structure, functional groups, and elemental composition. scirp.orgaasnig.com For this compound and its potential nanoconjugates, techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) are valuable. researchgate.netresearchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It can identify functional groups and provide information about the molecular structure. nih.gov FT-IR is a common method for characterizing organic compounds and materials, including those involving indole and oxindole (B195798) structures. nih.govscirp.org For example, FT-IR has been used in the characterization of palladium supported on this compound functionalized nanoparticles, confirming the presence of functional groups in the prepared material. researchgate.netresearchgate.net FT-IR spectra can show characteristic bands corresponding to O-H (carboxylic acid), C=O (ketone and carboxylic acid), N-H (indoline), and C-C stretching vibrations within the aromatic and heterocyclic rings of this compound. scirp.orgnih.gov

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-OES (Optical Emission Spectrometry), is an analytical technique used to determine the elemental composition of a sample. aasnig.comnih.gov It is particularly useful for detecting and quantifying metal ions and other elements. scirp.orgnih.gov ICP-AES has been used in the characterization of materials involving this compound, specifically in the context of nanocatalysts where this compound is used as a functionalizing agent on nanoparticles that may contain metals like palladium or iron. researchgate.netresearchgate.net ICP-AES measurements can confirm the presence and quantify the amount of these metallic elements in the prepared nanoconjugates. researchgate.netresearchgate.net This technique is valuable for verifying the composition and successful synthesis of such materials. scirp.orgresearchgate.netnih.gov

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure, phase composition, and crystallite size of materials. In the context of this compound and related compounds, XRD analysis provides valuable information about their solid-state form and the structural changes they undergo, for instance, when incorporated into composite materials or functionalized nanoparticles.

While direct XRD data specifically for crystalline this compound itself was not extensively found in the immediate search results, the application of XRD to its functionalized derivatives within composite materials highlights its importance in confirming the structural integrity and phase composition of such advanced materials rsc.org. The technique is essential for understanding how the incorporation of this compound influences the crystallinity of the resulting substance rsc.org.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanoparticles

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, size, and dispersion of nanoparticles and microstructures involving this compound derivatives. SEM provides high-resolution images of the surface topography, while TEM offers insights into the internal structure, particle size distribution, and crystallinity at a finer scale, particularly for nanoparticles iust.ac.irmdpi.com.

In research involving this compound functionalized nanoparticles, SEM and TEM are frequently used for characterization. For example, in the preparation of Pd supported on this compound functionalized cell@Fe₃O₄ nanoparticles, SEM images are used to observe the surface morphology of the functionalized support material and the distribution of the nanoparticles rsc.orgresearchgate.net. TEM analysis complements SEM by providing detailed images of the nanoparticles, allowing for the determination of their size, shape, and dispersion on the support structure rsc.org. This is crucial for understanding how the functionalization with this compound affects the morphology and accessibility of the nanoparticles for potential applications, such as catalysis rsc.org.

SEM is capable of producing images with resolutions down to 1 nm and can be used for particle characterization, including size, shape, and morphology msitesting.comnanoscience.com. TEM can yield information such as particle size, size distribution, and morphology of nanoparticles iust.ac.ir. The combination of SEM and TEM provides a comprehensive view of the material's physical characteristics at different magnifications and resolutions rsc.orgiust.ac.ir.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for assessing the thermal stability of this compound and its derivatives, as well as for quantifying the amount of organic functionalization on inorganic support materials.

Studies on this compound functionalized nanoparticles, such as Pd supported on this compound functionalized cell@Fe₃O₄, employ TGA to evaluate their thermal decomposition behavior rsc.org. The thermogravimetric profile can show distinct weight loss steps corresponding to the removal of different components, such as adsorbed moisture, the organic functionalizing agent (this compound derivative), and the support material rsc.org. By comparing the TGA curves of the bare support, the functionalized support, and the final composite material, researchers can estimate the percentage of the organic derivative successfully grafted onto the material rsc.org. This quantitative information is essential for understanding the composition and the effectiveness of the functionalization process.

TGA provides data on the temperature ranges at which decomposition occurs, which is indicative of the thermal stability of the material. This information is important for determining the suitability of the material for applications that involve elevated temperatures.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for elemental analysis or chemical characterization of a sample wikipedia.orgthermofisher.com. It is often coupled with electron microscopy techniques like SEM and TEM to provide spatially-resolved information on the elemental composition of the sample thermofisher.com. EDX analysis helps in identifying the elements present in a sample and can provide an estimation of their relative abundance wikipedia.org.

In the characterization of this compound functionalized materials, EDX is used to confirm the presence of the expected elements from both the support material and the organic functionalization rsc.org. For instance, EDX analysis of Pd supported on this compound functionalized cell@Fe₃O₄ nanoparticles showed the presence of elements such as Fe, C, O, and Pd, confirming the successful incorporation of the palladium and the organic functionalizer onto the iron oxide/cellulose (B213188) support rsc.orgresearchgate.net. The EDX spectrum shows characteristic peaks for each element, and the intensity of these peaks can be used for semi-quantitative analysis of the elemental composition wikipedia.orglibretexts.org.

EDX is a non-destructive technique that provides quick results and can be used for localized analysis of small areas or features within a sample thermofisher.com. This is particularly useful for analyzing the elemental composition of individual nanoparticles or specific regions of a composite material msitesting.com.

Chromatographic Techniques for Analysis of this compound and Derivatives

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, particularly in complex mixtures or biological samples. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

Liquid Chromatography (LC)

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating a mixture of compounds dissolved in a liquid chromatographytoday.comoxfordindices.comelgalabwater.com. It is particularly well-suited for the analysis of higher molecular weight molecules and polar compounds that may not be easily analyzed by gas chromatography oxfordindices.com. LC can be used for both qualitative and quantitative analysis oxfordindices.com.

While specific studies detailing the LC separation of this compound were not prominently featured in the immediate search results, LC is a standard technique for the analysis of a wide range of organic compounds, including indole derivatives and carboxylic acids chromatographytoday.comoxfordindices.comnih.gov. The principles of LC involve the careful selection of the stationary phase (e.g., reversed-phase silica) and the mobile phase (solvent system) to achieve optimal separation based on the chemical properties of the analytes oxfordindices.com. Detectors such as UV-Vis or fluorescence detectors are commonly used in LC, depending on the chromophoric or fluorescent properties of the compounds being analyzed oxfordindices.com.

LC is a versatile technique applied in various fields, including pharmaceuticals, environmental analysis, and food analysis, for separating and quantifying components in complex samples chromatographytoday.comoxfordindices.comopenaccessjournals.com. Its ability to handle a wide range of compounds makes it applicable to the analysis of this compound and its various synthetic or metabolic derivatives.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of compounds measurlabs.com. When coupled with chromatographic techniques like LC (LC-MS), it becomes an even more potent tool for the identification and quantification of analytes in complex mixtures elgalabwater.commeasurlabs.com. LC-MS is particularly valuable for its high sensitivity and selectivity elgalabwater.commeasurlabs.com.

LC-MS methods have been developed and applied for the analysis of various indole derivatives and related compounds researchgate.netmdpi.comnih.gov. While direct LC-MS data specifically for this compound was not extensively found, LC-MS is routinely used for the analysis of compounds with similar structural features, such as indole structure-retaining metabolites mdpi.com or other carboxylic acid-containing molecules researchgate.net. The technique allows for the separation of different components by LC, followed by their detection and identification based on their mass spectra measurlabs.com.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, providing more detailed structural information through fragmentation patterns and enhancing the selectivity and sensitivity of the analysis measurlabs.comresearchgate.net. LC-MS/MS is particularly useful for the quantification of target analytes in complex matrices, as it can differentiate the analyte from interfering substances based on specific precursor and product ions measurlabs.comresearchgate.net. This approach is commonly used for the analysis of low-concentration compounds and their derivatives in biological samples or complex reaction mixtures researchgate.netnih.govthermofisher.com. The predicted collision cross-section values for this compound adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are available and can be utilized in LC-MS analyses for improved compound identification and characterization uni.lu.

LC-MS and LC-MS/MS are indispensable for the comprehensive analysis of this compound and its derivatives, enabling their detection, identification, and quantification even at low concentrations within intricate samples.

Q & A

Q. How can researchers optimize the synthesis of 5-Carboxyoxindole to improve yield and purity?

- Methodology : Use iterative experimental design with controlled variables (e.g., reaction temperature, solvent polarity, catalyst concentration) and monitor progress via HPLC or LC-MS. Compare results against established protocols in peer-reviewed literature (e.g., acid-catalyzed cyclization or decarboxylation methods). Include purity validation through -NMR and elemental analysis .

- Data Handling : Tabulate yields and purity metrics across trials to identify optimal conditions. Address inconsistencies by repeating experiments under identical parameters .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Combine -/-NMR for structural confirmation, FT-IR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm), and mass spectrometry for molecular weight validation. Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities .

- Validation : Ensure instrument calibration using standard compounds and report signal-to-noise ratios to justify peak assignments .

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodology : Use a factorial design to test stability across pH 2–12. Monitor degradation via UV-Vis spectroscopy or HPLC at timed intervals. Include control samples and replicate measurements to account for experimental drift .

- Analysis : Apply kinetic modeling (e.g., first-order decay) to quantify degradation rates. Report confidence intervals for half-life calculations .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.